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Compound of Interest |

(2-Chloro-5-
Compound Name: (ethoxycarbonyl)phenyl)boronic
acid

Cat. No.: B1418374

\ J

An In-Depth Technical Guide to the Physical Properties of (2-Chloro-5-
(ethoxycarbonyl)phenyl)boronic acid

This guide offers a detailed examination of the physical and spectroscopic properties of (2-
Chloro-5-(ethoxycarbonyl)phenyl)boronic acid. Designed for researchers, chemists, and
professionals in drug development, this document provides not only essential data but also the
underlying scientific principles and methodologies required for its characterization. Our focus is
on delivering field-proven insights and self-validating protocols to ensure scientific integrity and
practical applicability.

Core Molecular Identity and Structure

(2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid is a substituted arylboronic acid, a class
of compounds indispensable to modern organic synthesis, most notably in palladium-catalyzed
cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] Its utility as a synthetic
building block is directly influenced by its physical properties, which dictate storage, handling,
and reaction conditions.

Key ldentifiers:

e |[UPAC Name: (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid
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e CAS Number: 913835-93-5[2][3]
e Molecular Formula: CoH10BClO4[2][3]
e Molecular Weight: 228.44 g/mol

The molecule's structure, featuring a chloro group ortho to the boronic acid and an
ethoxycarbonyl group para to the chlorine, creates a specific electronic and steric profile that
governs its reactivity and physical behavior.

Caption: Chemical structure of (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid.

Physicochemical Properties: A Summary

The physical state and stability of a reagent are critical parameters for its application in
synthesis and formulation. The data below is compiled from various chemical suppliers and
safety data sheets.
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Property Value | Description Significance in Research
Visual confirmation of material
White to off-white solid, quality. Color deviations may
Appearance o ] -
powder, or crystal.[3][4] indicate impurities or
degradation.
High purity is essential for
Burit Typically supplied at 297% or stoichiometric accuracy in
uri
Y 298% purity.[2][5] reactions and to avoid side
products.
Not definitively published. ) o
] ] A sharp melting point is a key
Expected to be a high-melting o i
] ] o indicator of purity. A broad
Melting Point solid, similar to related
_ _ range suggests the presence
compounds like phenylboronic ] N
) of impurities.
acid (216-219 °C).[6]
No specific data available.
Phenylboronic acids are ) )
) Crucial for selecting
generally soluble in polar )
_ appropriate solvent systems
N organic solvents (e.g., Ether, ) )
Solubility for reactions (e.g., Suzuki
Methanol) and have low ) o
0 coupling) and purification
solubility in nonpolar o
(crystallization).
hydrocarbons and water.[6][7]
[8]
Boronic acids can undergo
dehydration to form cyclic
Recommended storage at 2- ) )
] ) boroxine anhydrides,
8°C or ambient temperature in ]
Storage especially when heated or

a dry, dark environment.[2][3]

[9]

exposed to certain conditions.
[10] Proper storage minimizes

this degradation.

Analytical Characterization Protocols

Verifying the identity and purity of (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid is

paramount. The following section details the standard analytical workflows and the scientific

© 2025 BenchChem. All rights reserved. 3/11

Tech Support


https://www.sigmaaldrich.cn/CN/zh/product/fluorochempreferredpartner/fluh99c86085?context=bbe
https://www.thermofisher.com/order/catalog/product/393830050
https://www.aobchem.com/2-chloro-5-ethoxycarbonyl-phenylboronic-acid.html
https://www.boronpharm.com/boron/913835-93-5.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5323625.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5323625.htm
https://en.wikipedia.org/wiki/Phenylboronic_acid
https://www.researchgate.net/figure/Solubility-of-investigated-compounds-in-water-Phenylboronic-acid-1-benzoxaborole_fig5_320833445
https://www.aobchem.com/2-chloro-5-ethoxycarbonyl-phenylboronic-acid.html
https://www.sigmaaldrich.cn/CN/zh/product/fluorochempreferredpartner/fluh99c86085?context=bbe
https://www.bldpharm.com/products/4334-87-6.html
https://www.chemicalbook.com/article/phenylboronic-acid-synthesis-reactions.htm
https://www.benchchem.com/product/b1418374?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

rationale behind them.

@-ChIoro-5-(ethoxycarbonyl)phenyl)boronic acid Samp@
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Caption: General workflow for the comprehensive spectral analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation. *H
NMR confirms the presence and connectivity of proton environments, while 13C NMR provides
a map of the carbon skeleton. For this specific molecule, 1H NMR is expected to show distinct
signals for the aromatic protons, the ethyl group of the ester, and the hydroxyl protons of the
boronic acid. The splitting patterns (multiplicity) of the aromatic signals are particularly
diagnostic of the 1,2,4-substitution pattern.

o Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCI3) inside a clean NMR
tube. DMSO-ds is often preferred for boronic acids as it can help in observing the
exchangeable B(OH)z protons.
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e Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
o Data Acquisition:

o 'H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of -2 to
12 ppm is typically sufficient.

o 13C NMR: Acquire a proton-decoupled 13C spectrum. A wider spectral width (e.g., 0 to 200
ppm) is required.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent
peak (e.g., DMSO-ds at 2.50 ppm for H).
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Feature

'H NMR (Predicted)

13C NMR
(Predicted)

Rationale

Ethyl Group (-
CH2CH5)

Quartet (~4.3 ppm,
2H), Triplet (~1.3 ppm,
3H)

~61 ppm (-CH2-), ~14
ppm (-CHs)

Characteristic signals
for an ethoxy group
with expected

coupling.

Aromatic Protons

3 distinct signals in
the ~7.5-8.2 ppm

range

6 signals in the ~125-
140 ppm range

The substitution
pattern removes
symmetry, leading to
three unique aromatic

proton environments.

Boronic Acid (-
B(OH)z2)

Broad singlet
(variable, ~8.3 ppm in
DMSO-de)

C-B bond at ~130-135

ppm (often weak)

The hydroxyl protons
are acidic and
exchangeable, leading
to a broad signal. The
carbon attached to
boron is quaternary
and may exhibit a

weak signal.

Ester Carbonyl (C=0)

N/A

~165 ppm

Expected chemical
shift for an ester

carbonyl carbon.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying key

functional groups. The presence of the boronic acid O-H bond, the ester C=0 bond, and the

aromatic C-H and C=C bonds will give rise to characteristic absorption bands. The absence of

unexpected peaks provides a good measure of purity from functional group contaminants.

o Sample Preparation: Place a small, representative amount of the solid powder directly onto

the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is

needed.
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o Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal.

o Apply pressure to the sample to ensure good contact with the crystal.

o Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm~1
over a range of 4000-600 cm~1.[11]

o Data Processing: The final spectrum is generated by ratioing the sample spectrum against
the background.

Wavenumber (cm~—2) Vibration Type Significance

Confirms the presence of the

~3500-3200 (Broad) O-H stretch (B-OH) boronic acid hydroxyl groups.
[12]
) Indicates the presence of the
~3100-3000 Aromatic C-H stretch _
phenyl ring.[13]
] ] Corresponds to the ethyl group
~2980-2850 Aliphatic C-H stretch
of the ester.[13]
Strong, sharp peak confirming
~1720 C=0 stretch (Ester)
the ethoxycarbonyl group.[12]
. Characteristic absorptions for
~1600, ~1475 C=C stretch (Aromatic) o
the aromatic ring skeleton.
Confirms the presence of the
~1370 B-O stretch
boron-oxygen bond.[14]
~1250 C-O stretch (Ester) Indicates the ester linkage.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight of the compound,
offering definitive confirmation of its elemental formula. High-Resolution Mass Spectrometry
(HRMS) can determine the mass with high precision, validating the molecular formula

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/pdf/Spectral_Analysis_of_2_Ethoxy_5_methoxyphenylboronic_Acid_A_Technical_Guide.pdf
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.researchgate.net/figure/FT-IR-spectrum-of-4-vinylphenyl-boronic-acid-VPBA-top-and-CRX-3-bottom_fig2_359326825
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

CoH10BClOa4. The fragmentation pattern can also offer structural clues. Electrospray lonization
(ESI) is a common technique for analyzing boronic acids.[15][16]

e Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable
solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration
of ~1-10 pg/mL with the mobile phase.

e Instrumentation (LC-MS):

o LC System: Use a C18 column with a mobile phase gradient (e.g., water with 0.1% formic
acid and acetonitrile).[17]

o MS Detector: Use an ESI source coupled to a mass analyzer (e.g., TOF or Orbitrap for
HRMS).

o Data Acquisition:

o Acquire data in both positive and negative ion modes to determine the best ionization. For
boronic acids, negative mode is often effective, detecting the deprotonated molecule [M-
H]~.[15][17]

o The mass range should be set to scan beyond the expected molecular weight (e.g., 50-
500 m/z).

o Data Analysis: Identify the molecular ion peak. For CoH10BCIOa, the expected monoisotopic
mass is 228.0361. The isotopic pattern for chlorine (3>CI/3’Cl ratio of ~3:1) should be clearly
visible in the molecular ion cluster.
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lon Mode Expected lon [m/z] Formula Significance

The deprotonated

molecular ion,

ESI-Negative [M-H]- = 227.0288 CoHoBCIlO4~ o
confirming the
molecular weight.

. The protonated

ESI-Positive [M+H]*+ = 229.0434 CoH11BClOa* _
molecular ion.

A common sodium
N adduct, also
ESI-Positive [M+Na]* = 251.0253 CoH10BCINaOa4*

confirming the

molecular weight.

Safety, Handling, and Storage

Scientific integrity includes ensuring safe laboratory practices. (2-Chloro-5-
(ethoxycarbonyl)phenyl)boronic acid possesses specific hazards that require appropriate
handling.

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[2][3]

e GHS Pictogram: GHSO07 (Exclamation mark).[3]
o Precautionary Measures:
o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
o P280: Wear protective gloves/protective clothing/eye protection/face protection.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[3]

e Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust.
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» Storage: Store in a tightly sealed container in a cool, dry place away from moisture. Inert
atmosphere storage is recommended for long-term stability to prevent degradation to
boroxine.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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